molecular formula C6H14BBrO2 B102376 4-Bromobutyl(dimethoxy)borane CAS No. 19243-54-0

4-Bromobutyl(dimethoxy)borane

Cat. No. B102376
CAS RN: 19243-54-0
M. Wt: 208.89 g/mol
InChI Key: BAPKOJIIKAHINZ-UHFFFAOYSA-N
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Description

4-Bromobutyl(dimethoxy)borane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a boron-containing compound that is used as a reagent in organic synthesis. This compound is known for its ability to catalyze a wide range of chemical reactions, making it a valuable tool in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of 4-Bromobutyl(dimethoxy)borane is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which activates the substrate and facilitates the reaction.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Bromobutyl(dimethoxy)borane. However, it is known that this compound is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-Bromobutyl(dimethoxy)borane is its ability to catalyze a wide range of chemical reactions. This makes it a valuable tool in the field of organic chemistry, where it is used in the synthesis of various organic compounds. However, one of the limitations of this compound is that it is relatively unstable and requires careful handling.

Future Directions

There are numerous future directions for research on 4-Bromobutyl(dimethoxy)borane. One area of interest is the development of new synthetic methodologies using this compound as a catalyst. Another area of interest is the exploration of its potential applications in the field of medicinal chemistry. Additionally, there is a need for further research on the mechanism of action of this compound to better understand its catalytic properties.

Synthesis Methods

The synthesis of 4-Bromobutyl(dimethoxy)borane is a relatively simple process. It involves the reaction of boron tribromide with 1,4-dimethoxybutane in the presence of a Lewis acid catalyst. The product obtained is a colorless liquid that is stable at room temperature.

Scientific Research Applications

4-Bromobutyl(dimethoxy)borane has found numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, where it catalyzes a wide range of chemical reactions. This compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.

properties

IUPAC Name

4-bromobutyl(dimethoxy)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BBrO2/c1-9-7(10-2)5-3-4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPKOJIIKAHINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCBr)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BBrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300052
Record name Dimethyl B-(4-bromobutyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.89 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobutyl(dimethoxy)borane

CAS RN

19243-54-0
Record name Dimethyl B-(4-bromobutyl)boronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19243-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl B-(4-bromobutyl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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